HDAC Inhibitory Potency: 4-Phenylbutyric Acid vs. Sodium Butyrate and Valproate in Identical Anti-Parasitic Assays
In a direct head-to-head comparison evaluating anti-Toxoplasma gondii activity in HS68 human foreskin fibroblast cells, 4-phenylbutyrate exhibited an IC50 in the range of 1–5 mM, equivalent to sodium butyrate and sodium valproate within the carboxylate HDAC inhibitor class. By contrast, the hydroxamic acid HDAC inhibitor scriptaid achieved an IC50 of 39 nM in the identical assay system [1]. This represents a >100-fold potency differential between 4-PBA and more potent HDAC inhibitor chemotypes, establishing 4-PBA as a low-potency, carboxylate-class tool compound suitable for applications where millimolar-range HDAC inhibition is desired or where hydroxamic acid off-target effects must be avoided.
| Evidence Dimension | HDAC inhibitory potency (anti-Toxoplasma gondii IC50) |
|---|---|
| Target Compound Data | IC50 range: 1–5 mM |
| Comparator Or Baseline | Scriptaid (hydroxamic acid HDAC inhibitor): IC50 = 39 nM; Sodium butyrate: IC50 range 1–5 mM; Sodium valproate: IC50 range 1–5 mM |
| Quantified Difference | >100-fold lower potency vs. scriptaid; equivalent potency to sodium butyrate and valproate |
| Conditions | HS68 human foreskin fibroblast cells infected with RH strain T. gondii; in vitro assay |
Why This Matters
Procurement decisions for HDAC inhibitor studies require precise knowledge of potency class: 4-PBA is a millimolar-range inhibitor, suitable for experiments where low-potency carboxylate HDAC inhibition is the intended variable, not a high-potency tool.
- [1] Strobl JS, Cassell M, Mitchell SM, Reilly CM, Lindsay DS. Scriptaid and suberoylanilide hydroxamic acid are histone deacetylase inhibitors with potent anti-Toxoplasma gondii activity in vitro. J Parasitol. 2007;93(4):694-700. View Source
